6-bromo-5-nitro-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

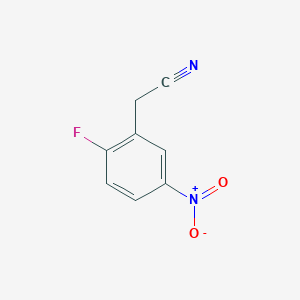

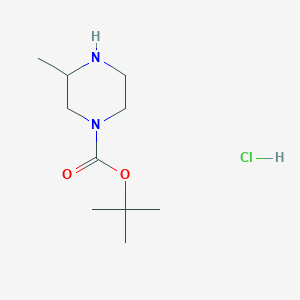

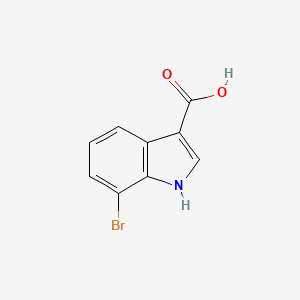

“6-bromo-5-nitro-1H-indole-2,3-dione” is a compound with the molecular formula C8H3BrN2O4 . It’s a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “6-bromo-5-nitro-1H-indole-2,3-dione” is represented by the InChI code: 1S/C8H3BrN2O4/c9-4-2-5-3 (1-6 (4)11 (14)15)7 (12)8 (13)10-5/h1-2H, (H,10,12,13) .Physical And Chemical Properties Analysis

“6-bromo-5-nitro-1H-indole-2,3-dione” is a yellow solid with a molecular weight of 271.03 .Aplicaciones Científicas De Investigación

Cancer Treatment

6-bromo-5-nitroisatin: has been explored for its potential in cancer therapy. Its derivatives have shown inhibitory activity against various cancer cell lines, including cervical cancer cells . The compound’s ability to be incorporated into nanostructures like hydroxyapatite nanorods further enhances its applicability in targeted drug delivery systems for cancer treatment .

Antimicrobial Activity

The structural analogs of 6-bromo-5-nitroisatin, such as trisindolines, exhibit a broad spectrum of biological activities. These include antimicrobial properties, which are crucial in the development of new antibiotics and treatments for bacterial infections .

Antiviral Agents

Indole derivatives, including those related to 6-bromo-5-nitroisatin, have been reported to possess antiviral activities. They have been used to inhibit influenza A and Coxsackie B4 virus, showcasing their potential as antiviral agents .

Enzyme Inhibition for Anti-Cancer Therapies

5-nitroisatin derivatives have been studied as competitive inhibitors of ATP and have shown to inhibit the CDK2 enzyme. This enzyme is a target for the development of new anti-cancer therapies, indicating the significance of 6-bromo-5-nitroisatin in this field .

Drug Discovery and Development

The indole unit, a core structure in 6-bromo-5-nitroisatin, is recognized as one of the most significant moieties for drug discovery. It has been a focus of research for generations due to its wide range of biologically vital properties .

Biological Potential in Pharmaceutical Sciences

Indole derivatives, including 6-bromo-5-nitroisatin, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives with activities such as anti-inflammatory, anticancer, anti-HIV, antioxidant, and antidiabetic .

Scaffold Development in Medicinal Chemistry

The indole scaffold is a key component in the synthesis of various bioactive compounds. 6-bromo-5-nitroisatin serves as a building block in the construction of complex molecules that are used in medicinal chemistry for the treatment of various disorders .

Nanomaterials Preparation and Imaging

6-bromo-5-nitroisatin can be incorporated into nanomaterials for applications such as imaging of cellular components. Its role in the preparation of tailored structures for specific medical applications, like cancer studies, highlights its versatility in the field of nanotechnology .

Mecanismo De Acción

Target of Action

6-Bromo-5-nitro-1H-indole-2,3-dione, also known as 6-bromo-5-nitroisatin, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-bromo-5-nitroisatin may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are found in many important synthetic drug molecules and have broad-spectrum biological activities . This suggests that 6-bromo-5-nitroisatin may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Indole derivatives have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. This suggests that 6-bromo-5-nitroisatin may have similar antiviral effects.

Propiedades

IUPAC Name |

6-bromo-5-nitro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-4-2-5-3(1-6(4)11(14)15)7(12)8(13)10-5/h1-2H,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQRWHLIXOADMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648126 |

Source

|

| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-5-nitro-1H-indole-2,3-dione | |

CAS RN |

667463-68-5 |

Source

|

| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)

![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)